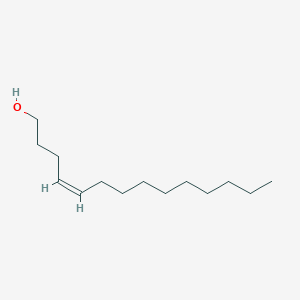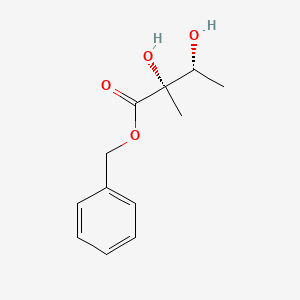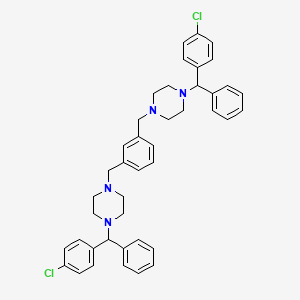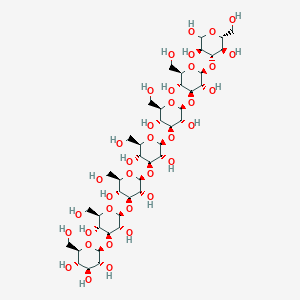
4-(Acetyloxy)-2-methylbutanoic Acid 1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Acetyloxy)-2-methylbutanoic Acid 1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6]: is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetyloxy)-2-methylbutanoic Acid 1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6] typically involves multi-step organic reactions. One common synthetic route includes:
Esterification: The initial step often involves the esterification of 2-methylbutanoic acid with acetic anhydride to form 4-(Acetyloxy)-2-methylbutanoic acid.
Cyclization: Subsequent cyclization reactions are employed to form the hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6] moiety. This step may involve the use of strong acids or bases as catalysts.
Hydrogenation: The final steps often include hydrogenation reactions to saturate the compound, ensuring the hexahydro configuration.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and yield. Catalysts such as palladium on carbon (Pd/C) are commonly used in hydrogenation steps to ensure high efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a catalyst like Pd/C.
Substitution: Nucleophilic substitution reactions are possible, especially at the acetyloxy group, using reagents such as sodium hydroxide (NaOH) or other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: NaOH in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of esters or ethers depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or activators. The presence of multiple functional groups makes it a versatile molecule for biochemical assays.
Medicine
Medicinal chemistry explores this compound for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the synthesis of polymers and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit or activate enzymes by binding to their active sites. The pathways involved often include signal transduction cascades that lead to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
2-Methylbutanoic Acid: A simpler analog with fewer functional groups.
Hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6]: A related compound with a similar core structure but different substituents.
Uniqueness
What sets 4-(Acetyloxy)-2-methylbutanoic Acid 1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6] apart is its combination of functional groups, which provides a unique reactivity profile. This makes it particularly valuable in synthetic chemistry and drug development.
Properties
CAS No. |
109828-33-3 |
|---|---|
Molecular Formula |
C₂₇H₄₀O₇ |
Molecular Weight |
476.6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(9S,10R,11R)-10-bromo-8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,11-triol](/img/structure/B1144744.png)
